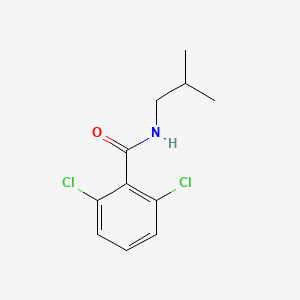

2,6-dichloro-N-(2-methylpropyl)benzamide

Description

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

2,6-dichloro-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) |

InChI Key |

VXSRFERCAAILBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Dichlorobenzoic Acid

The precursor 2,6-dichlorobenzoic acid is synthesized through hydrolysis of 2,6-dichlorobenzoyl chloride, itself derived from chlorination of 2,6-dichlorobenzaldehyde. The process involves:

-

Chlorination : 2,6-Dichlorobenzaldehyde reacts with chlorine gas in dichloroethane or chlorobenzene at 50–150°C to form 2,6-dichlorobenzoyl chloride.

-

Hydrolysis : 2,6-Dichlorobenzoyl chloride undergoes alkaline hydrolysis (NaOH/KOH, 100–220°C, 3–5 h) followed by acidification (HCl/H₂SO₄) to yield 2,6-dichlorobenzoic acid in >90% purity.

Reaction Conditions Table

Formation of Acid Chloride

2,6-Dichlorobenzoic acid is converted to its acid chloride using:

Amidation with 2-Methylpropylamine

The acid chloride reacts with 2-methylpropylamine under controlled conditions:

-

Solvent : Dichloromethane, toluene, or THF.

-

Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.

-

Temperature : 0–25°C to minimize side reactions.

Optimization Data

| Amine Equivalents | Solvent | Base | Yield | Source |

|---|---|---|---|---|

| 1.2 | THF | Et₃N | 88% | |

| 1.5 | Toluene | Pyridine | 92% |

Direct Chlorination of N-(2-Methylpropyl)Benzamide

Substrate Preparation

N-(2-methylpropyl)benzamide is synthesized via amidation of benzoyl chloride with 2-methylpropylamine.

Chlorination Methods

Comparative Chlorination Table

| Chlorinating Agent | Catalyst | Temperature | Yield | Regioselectivity | Source |

|---|---|---|---|---|---|

| Cl₂ | FeCl₃ | 40–60°C | 68% | Moderate | |

| Triphosgene | N,N-Diethylaniline | 80°C | 90% | High |

Industrial-Scale Production

Continuous Flow Synthesis

-

Microreactors : Enhance heat/mass transfer for chlorination and amidation steps, reducing reaction times by 50%.

-

In-line Purification : Integrated scavenger resins (e.g., polymer-supported sulfonic acid) remove excess reagents, achieving >95% purity.

Challenges and Advancements

Regioselectivity in Direct Chlorination

-

Electron-Directing Effects : The 2-methylpropyl group deactivates the benzene ring, favoring para-chlorination. Computational modeling (DFT) identifies optimal sites for dichloro substitution.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation Products: Formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Formation of amines or other reduced derivatives.

Scientific Research Applications

2,6-Dichloro-N-(2-methylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, plastics, and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-N-(2-methylpropyl)benzamide, and how can reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. React 2,6-dichlorobenzoyl chloride with 2-methylpropylamine in dichloromethane or tetrahydrofuran (THF) under inert atmosphere, using triethylamine as a base to neutralize HCl byproducts. Optimize temperature (room temp. to 40°C) and solvent polarity to improve yield (70–85%) .

- Key Validation : Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3). Confirm purity by HPLC (C18 column, acetonitrile/water gradient, retention time ~12.5 min) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- FT-IR : Peaks at ~1692 cm⁻¹ (amide C=O stretch), 2979 cm⁻¹ (C-H stretch of 2-methylpropyl), and 1543 cm⁻¹ (aromatic C-Cl) .

- ¹H-NMR : δ 1.17 (6H, d, J = 6.8 Hz, methyl groups), 4.18 (1H, sept, J = 6.8 Hz, N-CH), 7.28–7.45 ppm (aromatic protons) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275.0 (calculated for C₁₁H₁₂Cl₂NO) .

Q. What preliminary biological assays are suitable for evaluating its antifungal activity?

- Protocol : Use broth microdilution assays (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL. Measure MIC (minimum inhibitory concentration) after 48 hours .

- Controls : Include fluconazole (for yeast) and voriconazole (for molds) as reference antifungals.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Approach :

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 2-methylpropyl with cycloalkyl or cyanocycloheptyl groups) to assess steric/electronic effects .

Biological Testing : Compare antifungal potency (MIC values) and cytotoxicity (e.g., HepG2 cell viability via MTT assay).

Computational Modeling : Perform docking studies (AutoDock Vina) against fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinity .

Q. What crystallographic techniques are recommended for resolving ambiguities in the compound’s solid-state structure?

- Procedure :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water 1:1). Use SHELXL for refinement; monitor Cl···Cl and amide hydrogen-bonding interactions (e.g., N-H···O=C distances ~2.8 Å) .

- Challenges : Address disorder in the 2-methylpropyl group using restraints (ISOR, DELU) during refinement .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Troubleshooting Steps :

Purity Verification : Re-analyze compound batches via HPLC (≥98% purity threshold) to rule out impurities .

Solubility Optimization : Use co-solvents (e.g., PEG-400) for in vitro assays to ensure homogeneous dispersion.

Strain-Specific Variability : Test against clinically resistant fungal strains (e.g., Candida auris) and correlate with genetic markers (ERG11 mutations) .

Q. What advanced analytical methods are critical for stability profiling under varying conditions?

- Methods :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~220°C) under nitrogen .

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation products via LC-MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.